molecular formula C6H14ClNS B13849265 2,2-Dimethylthiomorpholine Hydrochloride

2,2-Dimethylthiomorpholine Hydrochloride

Cat. No.: B13849265
M. Wt: 167.70 g/mol
InChI Key: VBDAYQSOBCWOOS-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine Hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a salt analog of 2,2-Dimethylthiomorpholine and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiomorpholine Hydrochloride typically involves the reaction of 2,2-Dimethylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

C6H13NS+HClC6H13NSHClC6H13NS + HCl → C6H13NS·HCl C6H13NS+HCl→C6H13NS⋅HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving crystallization steps to isolate the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthiomorpholine Hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming thiols or other reduced sulfur compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride).

Major Products Formed:

Scientific Research Applications

2,2-Dimethylthiomorpholine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including unsymmetrical aliphatic ureas and sulfamylureas.

    Biology: It is used in the synthesis of compounds that can act as potential hypoglycemic agents, which are of interest in the study of diabetes and metabolic disorders.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but its potential as a hypoglycemic agent suggests interactions with metabolic pathways related to glucose regulation .

Comparison with Similar Compounds

    2,2-Dimethylthiomorpholine: The parent compound without the hydrochloride salt.

    2,6-Dimethylmorpholine: A structurally similar compound with different functional groups.

    Thiomorpholine: A related compound with a similar core structure but different substituents.

Comparison: 2,2-Dimethylthiomorpholine Hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, it may offer distinct advantages in certain chemical syntheses and potential therapeutic applications .

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

2,2-dimethylthiomorpholine;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H

InChI Key

VBDAYQSOBCWOOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCS1)C.Cl

Origin of Product

United States

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